molecular formula C16H15F2NO3 B5757771 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5757771
M. Wt: 307.29 g/mol
InChI Key: VYUBKVDLBUNQGA-UHFFFAOYSA-N
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Description

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with a complex structure that includes difluoromethoxy and methoxy groups attached to a benzamide core

Preparation Methods

The synthesis of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzamide core: This can be achieved by reacting an appropriate aniline derivative with a benzoyl chloride under basic conditions.

    Introduction of the difluoromethoxy group: This step often involves the use of difluoromethyl ether as a reagent, which can be introduced via nucleophilic substitution reactions.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or difluoromethoxy groups, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds to 4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide include:

Properties

IUPAC Name

4-(difluoromethoxy)-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c1-10-3-8-14(21-2)13(9-10)19-15(20)11-4-6-12(7-5-11)22-16(17)18/h3-9,16H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUBKVDLBUNQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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